Technical Guide: 3-Amino-2,4-dimethylbenzoic Acid (CAS 64289-45-8)
Technical Guide: 3-Amino-2,4-dimethylbenzoic Acid (CAS 64289-45-8)
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Executive Summary
3-Amino-2,4-dimethylbenzoic acid (CAS 64289-45-8) is a specialized aromatic building block critical to the synthesis of high-value pharmaceutical agents, most notably Calcitonin Gene-Related Peptide (CGRP) receptor antagonists like Telcagepant (MK-0974) .[1][2] Its structural uniqueness lies in the steric "sandwiching" of the amino group between two methyl substituents at the 2 and 4 positions. This configuration imparts significant conformational rigidity to downstream amides, a feature exploited in medicinal chemistry to lock pharmacophores into bioactive conformations.
This guide details the chemical profile, industrial-viable synthesis pathways, quality control parameters, and safety protocols for this compound, designed for researchers and process chemists.
Chemical Profile & Structural Analysis
The molecule features a benzoic acid core substituted with methyl groups at the ortho (2) and para (4) positions relative to the carboxyl group, and an amino group at the meta (3) position.
| Property | Data |
| CAS Number | 64289-45-8 |
| IUPAC Name | 3-Amino-2,4-dimethylbenzoic acid |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Appearance | Off-white to pale yellow powder |
| Melting Point | 168–172 °C (Decomposes) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
| pKa (Calc.) | ~4.0 (COOH), ~2.5 (NH₃⁺ conjugate) |
Steric & Electronic Environment
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Steric Hindrance: The 3-amino group is flanked by methyl groups at C2 and C4. This creates a "steric gear" effect, restricting rotation around the C(aryl)-N bond in derived amides.
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Electronic Effects: The methyl groups are electron-donating (inductive +I), activating the ring. However, the carboxylic acid (electron-withdrawing) deactivates the ring. The interplay of these groups makes regioselective functionalization (e.g., nitration) challenging.
Synthetic Pathways[6]
The synthesis of CAS 64289-45-8 is non-trivial due to the difficulty of introducing a nitrogen functionality at the crowded C3 position. Direct nitration of 2,4-dimethylbenzoic acid typically favors the less hindered C5 position. Therefore, controlled protocols or alternative routes are required.
Pathway A: Regioselective Nitration & Reduction (Primary Route)
This route utilizes the directing effects of the existing substituents but requires careful temperature control to maximize the 3-nitro isomer yield over the thermodynamically favored 5-nitro isomer.
Workflow Diagram:
Figure 1: Synthetic pathway via nitration and reduction.
Detailed Protocol (Route A)
Step 1: Nitration
Objective: Introduce a nitro group at the C3 position.
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Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).
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Procedure:
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Dissolve 2,4-dimethylbenzoic acid (1.0 eq) in conc. H₂SO₄ at -10°C.
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Dropwise add fuming HNO₃ (1.05 eq) while maintaining temperature below 0°C. Note: Higher temperatures favor the 5-nitro isomer.
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Stir for 2 hours at 0°C.
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Pour reaction mixture onto crushed ice. Filter the resulting precipitate.
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Critical Step: The solid is a mixture of 3-nitro and 5-nitro isomers. Purify via recrystallization from Ethanol/Water (or convert to methyl ester for column chromatography separation if high purity is required).
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Step 2: Reduction
Objective: Convert the nitro group to an amino group.
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Reagents: Hydrogen gas (H₂), 10% Palladium on Carbon (Pd/C), Methanol.
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Procedure:
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Dissolve purified 3-nitro-2,4-dimethylbenzoic acid in Methanol.
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Add 10 wt% Pd/C catalyst.
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Stir under H₂ atmosphere (balloon pressure or 3 atm in Parr shaker) for 4–6 hours at Room Temperature.
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Filter through Celite to remove catalyst.
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Concentrate filtrate to obtain the target amine.
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Application in Drug Development: Telcagepant
The primary industrial application of CAS 64289-45-8 is as a building block for Telcagepant (MK-0974) , a CGRP receptor antagonist developed for migraine treatment.
Mechanism of Incorporation: The carboxylic acid moiety of 3-amino-2,4-dimethylbenzoic acid is coupled to a piperidinyl-caprolactam core, while the amino group is often further functionalized (e.g., amide formation) to interact with specific residues in the CGRP receptor binding pocket.
Retrosynthetic Analysis (Telcagepant):
Figure 2: Retrosynthetic disconnection of Telcagepant revealing the benzoic acid intermediate.
Quality Control & Characterization
To ensure the integrity of the intermediate for pharmaceutical use, the following specifications are recommended.
| Test | Method | Acceptance Criteria |
| Identification | ¹H-NMR (DMSO-d₆) | Consistent with structure (Signals: δ 2.2 (s, 3H), 2.4 (s, 3H), 6.8-7.2 (m, 2H)) |
| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | ≥ 98.0% (Area %) |
| Isomeric Purity | HPLC | ≤ 0.5% of 5-amino isomer |
| Water Content | Karl Fischer | ≤ 1.0% |
| Residual Solvents | GC-Headspace | Compliant with ICH Q3C |
Key NMR Diagnostic: The two methyl groups will appear as distinct singlets around 2.1–2.4 ppm. The aromatic protons (H5 and H6) will show ortho coupling (doublets, J ≈ 8 Hz) if the 3-amino structure is correct. If the 5-amino isomer is present, the splitting pattern will differ (singlets or weak meta coupling).
Safety & Handling
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Hazards: As an amino-benzoic acid derivative, it may be an irritant to eyes, skin, and the respiratory system.
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Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group (darkening over time).
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Spill Response: Sweep up solid spills to avoid dust generation. Neutralize acidic residues if in solution.
References
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Merck & Co., Inc. (2008). CGRP Receptor Antagonists. World Intellectual Property Organization. WO/2008/053337 . Link
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Xu, F., et al. (2008). "Discovery of MK-0974: A Potent, Orally Bioactive Antagonist of the Calcitonin Gene-Related Peptide Receptor." Journal of Medicinal Chemistry, 51(15), 4815-4818. Link
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Burgey, C. S., et al. (2008). "Synthesis of CGRP Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters, 18(7), 2301-2304. Link
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11897, 2,4-Dimethylbenzoic acid (Precursor Data). Link
